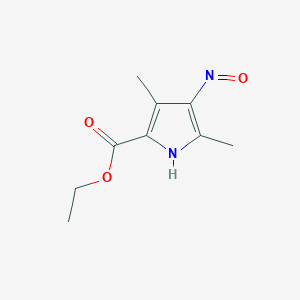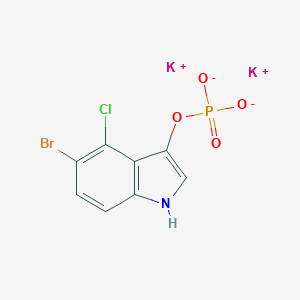
Methyl 6-Acetoxyhexanoate
Vue d'ensemble
Description
Methyl 6-Acetoxyhexanoate: is an organic compound with the molecular formula C9H16O4 6-Acetoxyhexanoic Acid Methyl Ester . This compound is a colorless to almost colorless clear liquid and is primarily used as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Methyl 6-Acetoxyhexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: : In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Methyl 6-Acetoxyhexanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield and .
Reduction: The compound can be reduced using reducing agents like to produce .
Substitution: It can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Various nucleophiles, appropriate solvents, and sometimes heat.
Major Products
Hydrolysis: 6-Hydroxyhexanoic acid, methanol.
Reduction: 6-Hydroxyhexanoic acid.
Substitution: Varies depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : Methyl 6-Acetoxyhexanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and plasticizers .
Biology and Medicine: : In biological research, it serves as a precursor for the synthesis of bioactive molecules. It is also used in the development of pharmaceuticals and drug delivery systems .
Industry: : The compound is employed in the production of flavors and fragrances . It is also used in the manufacture of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of Methyl 6-Acetoxyhexanoate involves its ability to undergo hydrolysis and release 6-hydroxyhexanoic acid and methanol . The 6-hydroxyhexanoic acid can further participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-Hydroxyhexanoate
- Methyl 6-Acetoxycaproate
- 6-Acetoxyhexanoic Acid Ethyl Ester
Comparison: : Methyl 6-Acetoxyhexanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties. Compared to Methyl 6-Hydroxyhexanoate, it has an acetoxy group that makes it more reactive in substitution reactions. Methyl 6-Acetoxycaproate and 6-Acetoxyhexanoic Acid Ethyl Ester have similar structures but differ in their ester groups, affecting their physical properties and reactivity .
Propriétés
IUPAC Name |
methyl 6-acetyloxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIRVMDIUPRJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433617 | |
| Record name | Methyl 6-Acetoxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104954-58-7 | |
| Record name | Methyl 6-Acetoxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)


![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)

![10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide](/img/structure/B12876.png)






